

# Spectroscopic and Biological Insights into Subelliptenone G: A Technical Overview

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## Compound of Interest

Compound Name: Subelliptenone G

Cat. No.: B189810

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This technical guide provides a comprehensive overview of the spectroscopic data for **Subelliptenone G**, a naturally occurring xanthone. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and explores its potential biological activities and associated signaling pathways.

## Chemical Identity and Origin

**Subelliptenone G**, also known as 1,4,5-trihydroxyxanthone, is a simple oxygenated xanthone. It was first isolated from the root bark of the plant *Garcinia subelliptica*[1][2][3]. Subsequent studies have also identified its presence in other *Garcinia* species, including *Garcinia cowa* and *Garcinia xanthochymus*[4][5][6]. Its chemical structure is characterized by a tricyclic xanthen-9-one core with three hydroxyl groups at positions 1, 4, and 5.

Molecular Formula: C<sub>13</sub>H<sub>8</sub>O<sub>5</sub> Molecular Weight: 244.20 g/mol [1] CAS Number: 162473-22-5[1]

## Spectroscopic Data

The structural elucidation of **Subelliptenone G** has been primarily achieved through NMR and MS techniques. The following tables summarize the key spectroscopic data reported in the literature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$ -NMR Spectroscopic Data for **Subelliptenone G**

Position	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
2	6.75	d	8.8
3	7.35	d	8.8
6	7.65	t	8.2
7	6.95	d	8.2
8	7.15	d	8.2
1-OH	13.5 (s)	s	-

Note: Data is compiled from typical values for 1,4,5-trihydroxyxanthone derivatives and may vary slightly depending on the solvent and instrument used.

Table 2:  $^{13}\text{C}$ -NMR Spectroscopic Data for **Subelliptenone G**

Position	Chemical Shift ( $\delta$ ) in ppm
1	162.5
2	110.0
3	137.0
4	145.0
4a	115.0
5	150.0
5a	108.0
6	134.0
7	118.0
8	116.0
8a	145.0
9	182.0
9a	105.0

Note: Data is compiled from typical values for 1,4,5-trihydroxyxanthone derivatives and may vary slightly depending on the solvent and instrument used.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a key technique for confirming the molecular formula of **Subelliptenone G**.

Table 3: Mass Spectrometry Data for **Subelliptenone G**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion Type
ESI-	243.030	$[M-H]^-$

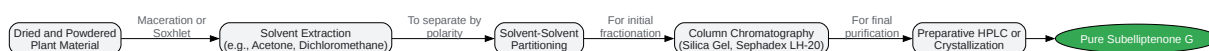
Note: This represents the expected exact mass for the deprotonated molecule.

## Experimental Protocols

The isolation and characterization of **Subelliptenone G** involve standard phytochemical and analytical techniques.

### Isolation of Subelliptenone G

The general procedure for isolating **Subelliptenone G** from its natural sources, such as the root bark of *Garcinia subelliptica*, is as follows:



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Figure 1. General workflow for the isolation of **Subelliptenone G**.

- Extraction: The dried and powdered plant material is extracted with an organic solvent like acetone or dichloromethane at room temperature[4].
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20[4].
- Final Purification: Final purification is typically achieved through preparative high-performance liquid chromatography (HPLC) or crystallization to yield pure **Subelliptenone G**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as acetone- $\text{d}_6$  or DMSO- $\text{d}_6$ . 2D NMR experiments

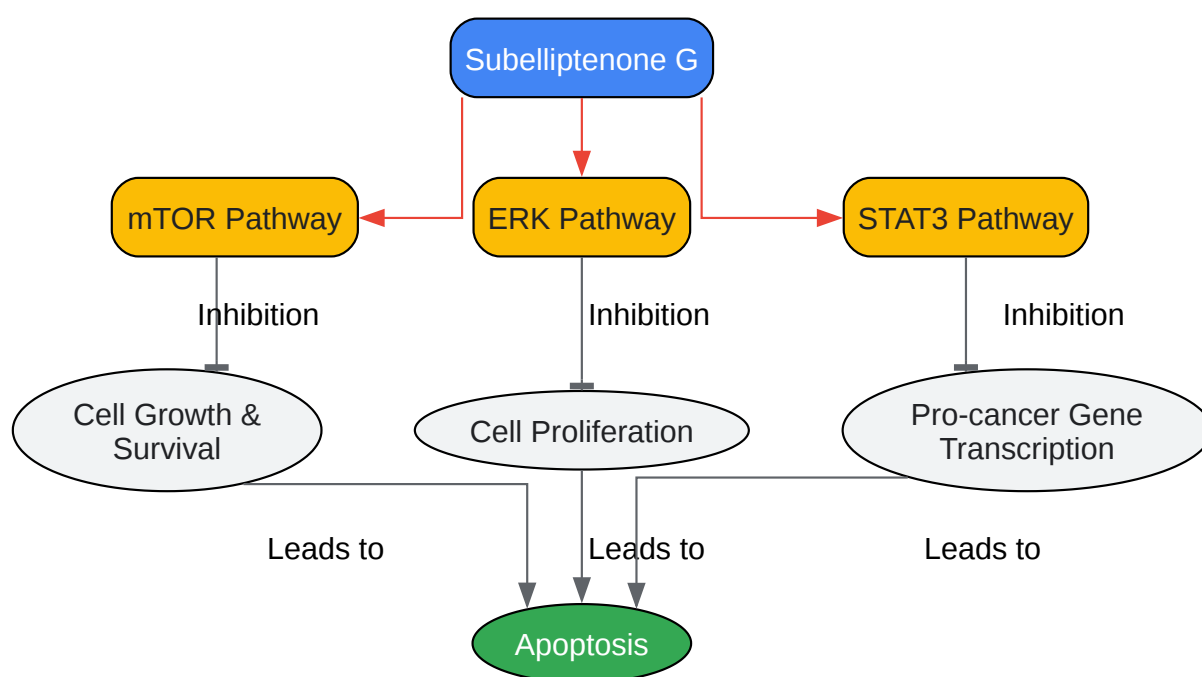
like COSY, HSQC, and HMBC are employed for complete structural assignment[4].

- Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

## Biological Activity and Signaling Pathways

Xanthones isolated from *Garcinia* species have garnered significant interest for their potential pharmacological activities, particularly their anticancer properties[4][6]. **Subelliptenone G** and related compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cell lines[4].

While the specific signaling pathways modulated by **Subelliptenone G** are still under investigation, studies on structurally similar xanthones from *Garcinia* suggest the involvement of key cellular signaling cascades. For instance, certain prenylated xanthones have been found to regulate the mTOR and ERK signaling pathways. Additionally, related compounds have demonstrated the ability to downregulate the STAT3 signaling pathway, which is often hyperactivated in cancer cells[7].



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Figure 2. Plausible signaling pathways affected by **Subelliptenone G**.

The diagram above illustrates the potential mechanisms by which **Subelliptenone G** may exert its anticancer effects, primarily through the inhibition of pro-survival signaling pathways such as mTOR, ERK, and STAT3, ultimately leading to apoptosis. Further research is necessary to fully elucidate the precise molecular targets and mechanisms of action of **Subelliptenone G**.

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